molecular formula C28H31N3O2S2 B11961807 (5Z)-3-Hexyl-5-{[3-(4-isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-Hexyl-5-{[3-(4-isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11961807
M. Wt: 505.7 g/mol
InChI Key: ZIIGSNOBXLXBMQ-BWAHOGKJSA-N
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Description

(5Z)-3-Hexyl-5-{[3-(4-isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a pyrazole moiety, and an isopropoxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-Hexyl-5-{[3-(4-isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps. One common method includes the condensation of 3-hexyl-2-thioxo-1,3-thiazolidin-4-one with 3-(4-isopropoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-Hexyl-5-{[3-(4-isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to its corresponding thioether using reducing agents such as lithium aluminum hydride.

    Substitution: The pyrazole ring can undergo electrophilic substitution reactions, where the isopropoxy group can be replaced with other substituents using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide).

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of thioether derivatives.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

(5Z)-3-Hexyl-5-{[3-(4-isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (5Z)-3-Hexyl-5-{[3-(4-isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-3-Hexyl-5-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one
  • (5Z)-3-Hexyl-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one

Uniqueness

What sets (5Z)-3-Hexyl-5-{[3-(4-isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one apart is its specific substitution pattern, which may confer unique biological activities and chemical reactivity. The presence of the isopropoxy group, in particular, can influence the compound’s interaction with molecular targets and its overall pharmacokinetic properties.

Properties

Molecular Formula

C28H31N3O2S2

Molecular Weight

505.7 g/mol

IUPAC Name

(5Z)-3-hexyl-5-[[1-phenyl-3-(4-propan-2-yloxyphenyl)pyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C28H31N3O2S2/c1-4-5-6-10-17-30-27(32)25(35-28(30)34)18-22-19-31(23-11-8-7-9-12-23)29-26(22)21-13-15-24(16-14-21)33-20(2)3/h7-9,11-16,18-20H,4-6,10,17H2,1-3H3/b25-18-

InChI Key

ZIIGSNOBXLXBMQ-BWAHOGKJSA-N

Isomeric SMILES

CCCCCCN1C(=O)/C(=C/C2=CN(N=C2C3=CC=C(C=C3)OC(C)C)C4=CC=CC=C4)/SC1=S

Canonical SMILES

CCCCCCN1C(=O)C(=CC2=CN(N=C2C3=CC=C(C=C3)OC(C)C)C4=CC=CC=C4)SC1=S

Origin of Product

United States

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